molecular formula C51H82O23 B14086408 Avenacosidea

Avenacosidea

Cat. No.: B14086408
M. Wt: 1063.2 g/mol
InChI Key: MYCAPWDAUWJBMG-ILYIGUNMSA-N
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Description

Avenacosidea (also known as avenacosides) are steroidal saponins primarily isolated from Avena sativa (oats). These compounds exhibit antifungal and insecticidal properties, contributing to plant defense mechanisms . Structurally, they consist of a triterpenoid aglycone core linked to sugar moieties, typically glucose or rhamnose. Their bioactivity is attributed to interactions with cell membranes, disrupting pathogen integrity.

Properties

Molecular Formula

C51H82O23

Molecular Weight

1063.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,8R,9S,13R,16S)-5',7,9,13-tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O23/c1-20-31-27(73-51(20)13-12-48(3,74-51)19-65-44-39(62)36(59)33(56)28(16-52)68-44)15-26-24-7-6-22-14-23(8-10-49(22,4)25(24)9-11-50(26,31)5)67-47-43(37(60)34(57)29(17-53)69-47)72-46-41(64)38(61)42(30(18-54)70-46)71-45-40(63)35(58)32(55)21(2)66-45/h6,20-21,23-47,52-64H,7-19H2,1-5H3/t20?,21-,23-,24+,25?,26-,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47+,48-,49-,50-,51-/m0/s1

InChI Key

MYCAPWDAUWJBMG-ILYIGUNMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C([C@]9(O8)CC[C@@](O9)(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)CO)O)O)CO)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)OC19CCC(O9)(C)COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of avenacosidea involves the glycosylation of nuatigenin. The process typically includes the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oat plants. The extraction process involves the use of solvents like methanol and water to isolate the saponins from the plant material. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Avenacosidea undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing the aglycone and sugar moieties. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes like β-glucosidases can specifically target the glycosidic bonds.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

    Glycosylation: Glycosyl donors like trichloroacetimidates or thioglycosides are used in the presence of catalysts like boron trifluoride etherate.

Major Products: The major products formed from these reactions include the aglycone nuatigenin, various sugar derivatives, and oxidized forms of the aglycone .

Scientific Research Applications

Avenacosidea has a wide range of applications in scientific research:

Mechanism of Action

Avenacosidea exerts its effects primarily through its interaction with fungal cell membranes. The compound integrates into the membrane, disrupting its integrity and leading to cell lysis. This antifungal activity is mediated by the saponin’s ability to form complexes with sterols in the fungal cell membrane, ultimately compromising membrane function .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks specific data on avenacosides, comparative analysis frameworks () suggest evaluating structurally or functionally analogous compounds. Below is a hypothetical comparison based on general saponin chemistry:

Table 1: Structural and Functional Comparison of Avenacosidea with Selected Saponins

Compound Source Plant Aglycone Type Sugar Moieties Key Bioactivity Reference
This compound Avena sativa Steroidal Glucose, Rhamnose Antifungal, Insecticidal Hypothetical
Ginsenosides Panax ginseng Triterpenoid Glucose, Arabinose Immunomodulatory Not in evidence
Diosgenin Dioscorea spp. Steroidal None (aglycone) Anti-inflammatory Not in evidence
Quilaja Saponins Quillaja saponaria Triterpenoid Glucuronic acid Adjuvant, Antimicrobial Not in evidence

Key Findings:

Structural Similarities: this compound and diosgenin share a steroidal backbone, but diosgenin lacks sugar attachments, reducing its solubility and membrane-targeting efficacy compared to avenacosides. Ginsenosides and quilaja saponins are triterpenoid-based, which may limit their antifungal specificity compared to steroidal avenacosides .

Functional Contrasts: this compound’s antifungal activity is mechanistically distinct from immunomodulatory ginsenosides, which act via cytokine regulation. Quilaja saponins excel as vaccine adjuvants due to glucuronic acid moieties, a feature absent in avenacosides.

Research Limitations and Recommendations

The absence of direct data in the provided evidence highlights critical gaps. Future studies should:

  • Characterize this compound’s exact molecular targets using metabolomic profiling.
  • Compare its efficacy against synthetic antifungals (e.g., azoles) in controlled assays.
  • Explore synergies with triterpenoid saponins for enhanced bioactivity.

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